molecular formula C21H21N3O9 B4003565 3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate

3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate

Cat. No.: B4003565
M. Wt: 459.4 g/mol
InChI Key: CDXHZYQNLZMXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C21H21N3O9 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.12777926 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Experimental and Theoretical Insights

New compounds derived from quinazolinone have shown promising results as corrosion inhibitors for mild steel in acidic environments. The inhibition efficiencies of these compounds were evaluated using electrochemical methods, surface analysis, and UV–visible spectrometry, supported by DFT calculations and Monte Carlo simulation. Their efficiencies increased with concentration, reaching maximum values of up to 96% at certain concentrations, indicating their potential as effective corrosion inhibitors (Errahmany et al., 2020).

Antioxidant Properties

Synthesis and Evaluation

Quinazolinones have been recognized for their significant scaffold in medicinal chemistry, with diverse biological activities. A study synthesized two series of 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties using three different methods. The research highlighted the importance of specific substituents for enhanced antioxidant activity, demonstrating the compounds' potential in therapeutic applications (Mravljak et al., 2021).

Chemiluminescence Reactions

Novel Aryl Oxalate Esters

Research into oxalate esters related to the quinazolinone structure has led to advancements in chemiluminescence reaction applications. These esters were synthesized and showed promising results in enhancing the sensitivity of detection for hydrogen peroxide and fluorescent compounds. Their solubility in common solvents played a significant role in their performance, marking their utility in analytical chemistry (Imai et al., 1986).

Biological Activity

Synthesis and Characterization

Quinazolinone derivatives have been synthesized and characterized, showing significant antibacterial and antifungal activities. The structural versatility of these compounds allows for the synthesis of derivatives with high activity, showcasing their potential in developing new antimicrobial agents (El-Shenawy, 2017).

Properties

IUPAC Name

3-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]quinazolin-4-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5.C2H2O4/c1-14-6-7-18(17(12-14)22(24)25)27-11-10-26-9-8-21-13-20-16-5-3-2-4-15(16)19(21)23;3-1(4)2(5)6/h2-7,12-13H,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXHZYQNLZMXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
Reactant of Route 2
3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
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3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
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3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
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3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
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3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate

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